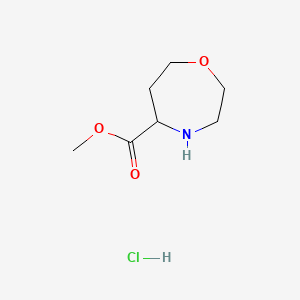
5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one: is a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of hydrazine with a suitable precursor. One common method involves the cyclization of hydrazine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The hydrazinyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted triazolones.
科学的研究の応用
Chemistry: In chemistry, 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets in biological systems. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
5-Nitro-1,2,4-triazol-3-one: This compound is similar in structure but contains a nitro group instead of a hydrazinyl group. It is known for its use as an energetic material.
3-Nitro-1,2,4-triazol-5-one: Another similar compound with a nitro group, used in various applications including explosives and propellants.
4-Amino-3-isopropyl-1,2,4-triazolin-5-one: This compound has an amino group and is used in different chemical and industrial applications.
Uniqueness: The uniqueness of 5-Hydrazinyl-1,2-dihydro-3H-1,2,4-triazol-3-one lies in its hydrazinyl group, which imparts distinct reactivity and properties compared to its nitro and amino analogs. This makes it a valuable compound for specific research and industrial applications where these unique properties are desired.
特性
CAS番号 |
5311-57-9 |
|---|---|
分子式 |
C2H5N5O |
分子量 |
115.09 g/mol |
IUPAC名 |
3-hydrazinyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H5N5O/c3-5-1-4-2(8)7-6-1/h3H2,(H3,4,5,6,7,8) |
InChIキー |
OZNGDVDQZVYLJG-UHFFFAOYSA-N |
正規SMILES |
C1(=O)NC(=NN1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)


![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)


![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)


![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
